

# The Discovery and Development of ABBV-467: A Technical Guide

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## Compound of Interest

Compound Name: ABBV-467

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## Abstract

**ABBV-467** is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Developed by AbbVie, this compound showed significant promise in preclinical models of hematologic malignancies by inducing apoptosis in cancer cells dependent on MCL-1 for survival. However, its clinical development was halted during a first-in-human Phase 1 trial due to observations of cardiac toxicity, specifically increases in cardiac troponin levels in patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical findings for **ABBV-467**, intended for professionals in the field of drug discovery and development.

## Introduction: Targeting MCL-1 in Oncology

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.<sup>[1][2]</sup> This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).<sup>[1][2]</sup> In many cancers, the overexpression of anti-apoptotic proteins is a key mechanism of survival and resistance to therapy. Myeloid Cell Leukemia-1 (MCL-1) has emerged as a critical survival factor in various

hematologic malignancies, including multiple myeloma and acute myeloid leukemia, as well as some solid tumors.[3][4] Its role in promoting tumor cell survival and conferring resistance to conventional chemotherapies and other targeted agents has made it a compelling target for anticancer drug development.[5]

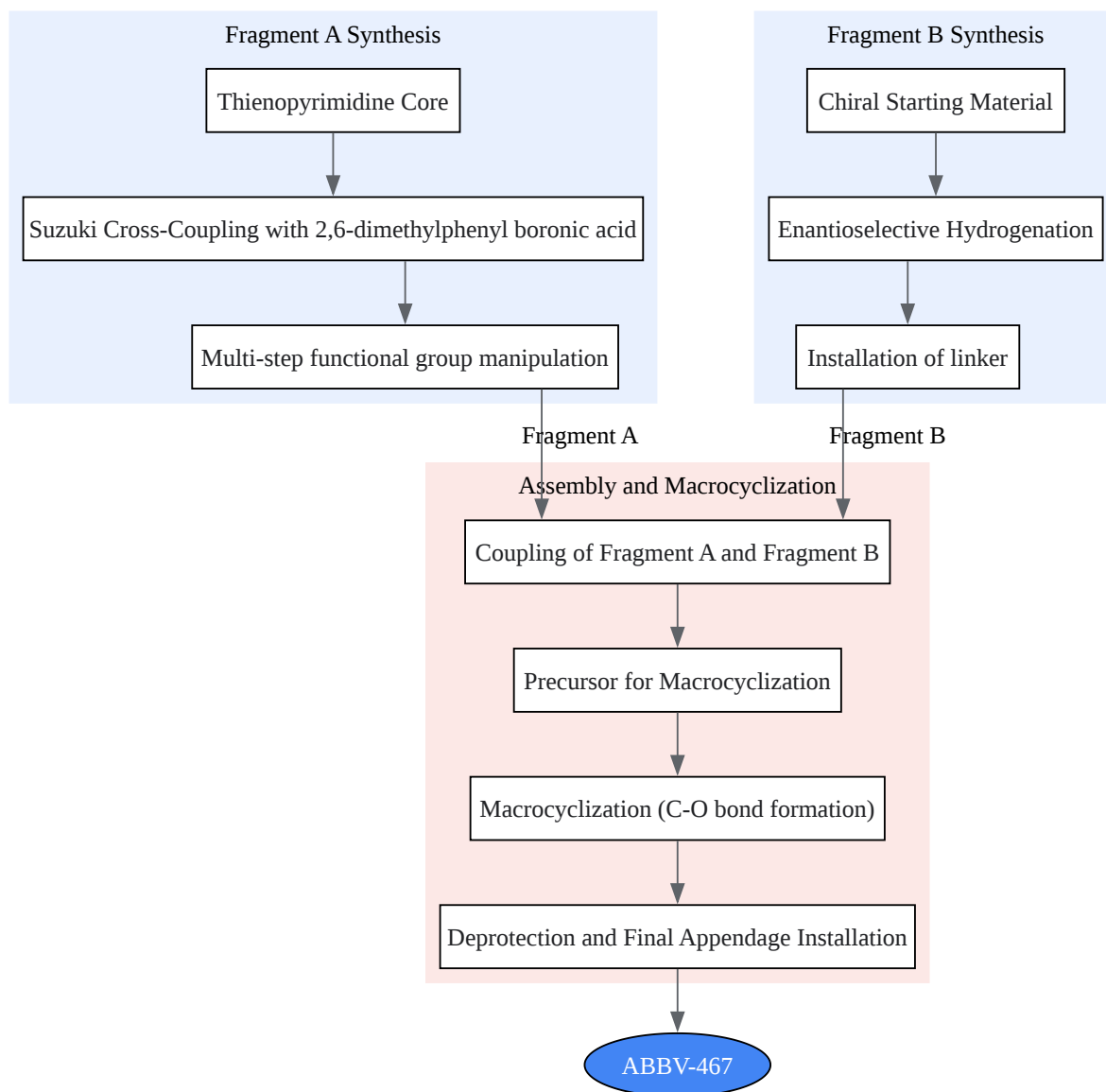
## Discovery and Medicinal Chemistry

The development of **ABBV-467** stemmed from the need for a highly potent and selective MCL-1 inhibitor with pharmacokinetic properties suitable for intravenous administration.[6] The rationale was to create a compound with a short half-life that could induce rapid apoptosis in tumor cells, minimizing off-target and on-target toxicities in normal tissues.[6]

**ABBV-467** is a macrocyclic molecule, a structural feature often employed to pre-organize a compound into a bioactive conformation for high-affinity binding to a target protein.[7][8] The synthesis of **ABBV-467** is a complex, multi-step process.

## Chemical Synthesis Workflow

The synthesis of **ABBV-467** is a convergent process, characterized by a total of 32 steps with the longest linear sequence being 20 steps.[7] Key strategic elements of the synthesis include a hindered biaryl cross-coupling, an enantioselective hydrogenation, and a conformationally-driven macrocyclization via C-O bond formation.[7]

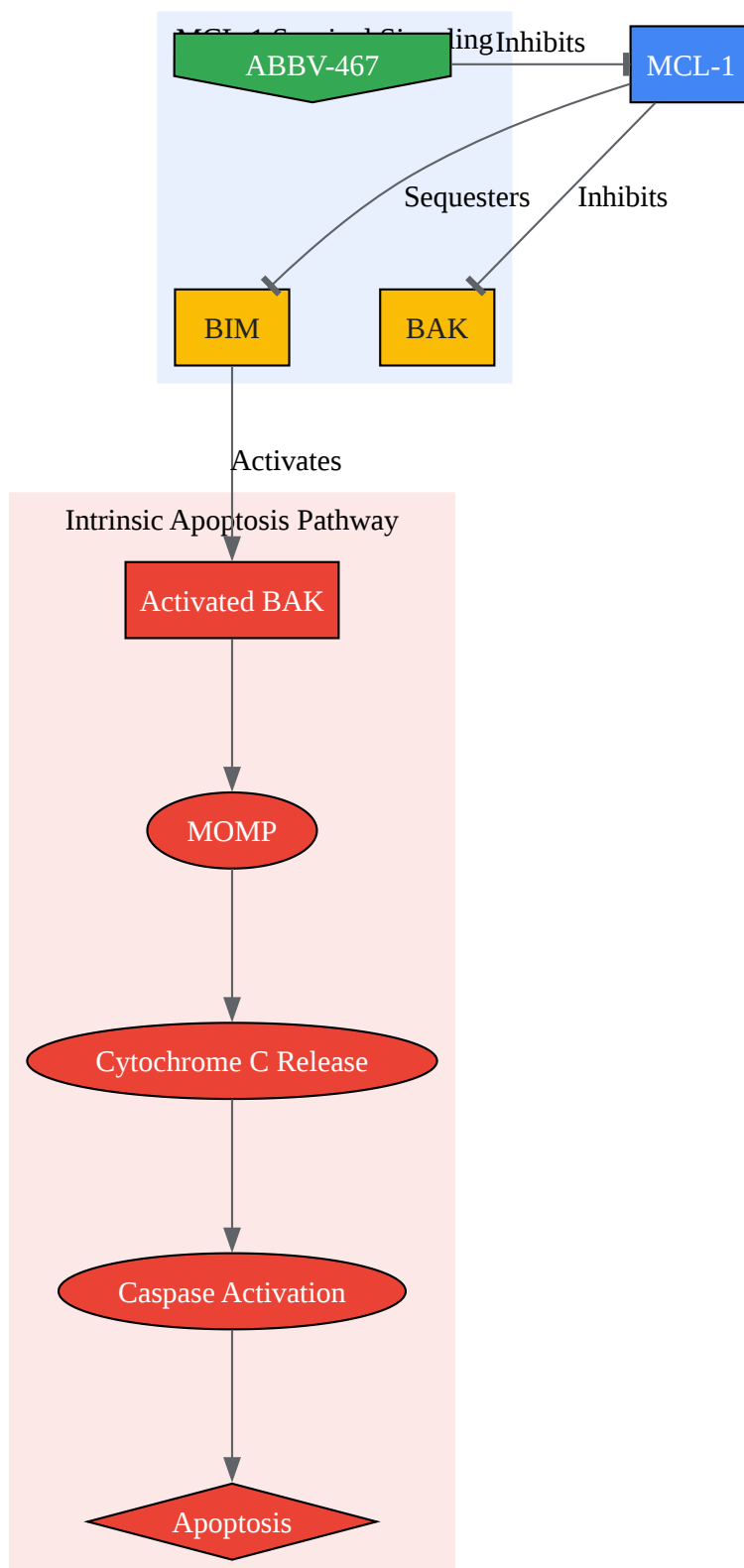


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**Figure 1:** High-level synthetic workflow for **ABBV-467**.

## Mechanism of Action

**ABBV-467** functions by selectively binding to the BH3-binding groove of the MCL-1 protein with very high affinity.[5] This action mimics the binding of pro-apoptotic BH3-only proteins like BIM and PUMA.[1] By occupying this groove, **ABBV-467** displaces these pro-apoptotic partners, liberating them to activate the effector proteins BAX and BAK.[1] The activation of BAX and BAK leads to their oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[2] This event is a point of no return in the apoptotic cascade, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates caspases and executes programmed cell death.[2]



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**Figure 2: ABBV-467** mechanism of action in the intrinsic apoptosis pathway.

# Preclinical Development

## In Vitro Studies

The preclinical evaluation of **ABBV-467** demonstrated its high potency and selectivity for MCL-1.

The binding affinity of **ABBV-467** to MCL-1 and other BCL-2 family proteins was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Binding Assay[9]

- Principle: This competitive binding assay measures the ability of a test compound to disrupt the interaction between a terbium-labeled MCL-1 protein (donor fluorophore) and a fluorescently labeled BH3 peptide (e.g., from the BIM protein; acceptor fluorophore). Inhibition of this interaction leads to a decrease in the FRET signal.
- Materials:
  - Recombinant terbium-labeled human MCL-1 protein.
  - Dye-labeled BIM BH3 peptide.
  - Assay buffer (e.g., PBS with 0.01% Tween-20).
  - **ABBV-467** serially diluted in DMSO.
  - 384-well microplates.
  - Fluorescence plate reader capable of TR-FRET measurements.
- Procedure:
  - A master mix of terbium-MCL-1 and dye-labeled BIM peptide is prepared in assay buffer.
  - Test compound dilutions are dispensed into the microplate wells.
  - The master mix is added to each well.

- The plate is incubated at room temperature, protected from light, for a defined period (e.g., 2 hours).
- The TR-FRET signal is measured on a plate reader.
- IC50 values are calculated from the dose-response curves and converted to Ki values.

#### Data Presentation: Binding Affinity of **ABBV-467**

Protein	Binding Affinity (Ki, nM)
MCL-1	<0.01
BCL-2	>247
BCL-xL	>642
BCL-w	>200
BCL2-A1	>200

Table 1: Binding affinities of ABBV-467 for BCL-2 family proteins. Data sourced from[4][5].

**ABBV-467** demonstrated potent induction of apoptosis in MCL-1-dependent cancer cell lines.

#### Experimental Protocol: Cell Viability Assay[5]

- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
- Cell Lines:
  - Multiple Myeloma (MM): AMO-1, H929, OPM-2
  - Acute Myeloid Leukemia (AML): MV4-11, OCI-AML2
- Procedure:

- Cells are seeded in 96-well plates.
- Cells are treated with a serial dilution of **ABBV-467** for a specified time (e.g., 24-72 hours).
- CellTiter-Glo® reagent is added to the wells.
- Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
- EC50 values are determined from the dose-response curves.

#### Data Presentation: Cellular Efficacy of **ABBV-467**

Cell Line	Cancer Type	Cellular Activity (EC50, nM)
AMO-1	Multiple Myeloma	0.16
H929	Multiple Myeloma	0.47
MV4-11	Acute Myeloid Leukemia	3.91
DLD-1	Colorectal Adenocarcinoma	>10,000

Table 2: In vitro cellular activity of ABBV-467 in various cancer cell lines. Data sourced from[4].

## In Vivo Studies

**ABBV-467** demonstrated significant anti-tumor activity in xenograft models of human hematologic malignancies.

Experimental Protocol: Multiple Myeloma Xenograft Model[5][10]

- Principle: To evaluate the in vivo efficacy of **ABBV-467**, human multiple myeloma or AML cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment.

- Animal Models:
  - Female C.B-17 SCID-beige mice for AMO-1, OPM-2, H929, and OCI-AML2 xenografts.[5]
  - Female NSG mice for MV4-11 systemic models.[5]
- Procedure:
  - Cancer cells are harvested during the logarithmic growth phase.
  - A suspension of cells (e.g.,  $10^6$  cells) is injected subcutaneously into the flank of the mice, often in a mixture with Matrigel.[11][12]
  - Tumors are allowed to establish to a certain volume (e.g.,  $\sim 200$  mm<sup>3</sup>).[10]
  - Mice are randomized into vehicle control and treatment groups.
  - **ABBV-467** is administered intravenously (IV) at specified doses and schedules.
  - Tumor volume is measured regularly using calipers.
  - Tumor growth inhibition (TGI) is calculated.

Data Presentation: In Vivo Efficacy of **ABBV-467** Monotherapy

Xenograft Model	Dose (mg/kg, IV)	Dosing Schedule	Tumor Growth Inhibition (%)
AMO-1 (MM)	3.13	Single Dose	46
AMO-1 (MM)	6.25	Single Dose	~70 (estimated from graph)
AMO-1 (MM)	12.5	Single Dose	97 (complete regression)
OPM-2 (MM)	12.5	Q7D x 3	85
NCI-H929 (MM)	12.5	Single Dose	Complete Response

Table 3: In vivo anti-tumor activity of ABBV-467 as a single agent in multiple myeloma xenograft models. Data sourced from[4][5].

**ABBV-467** also showed significant tumor growth inhibition when used in combination with venetoclax or 5-azacitidine in an OCI-AML2 xenograft model that was resistant to monotherapy.[4]

## Preclinical Pharmacokinetics and Pharmacodynamics

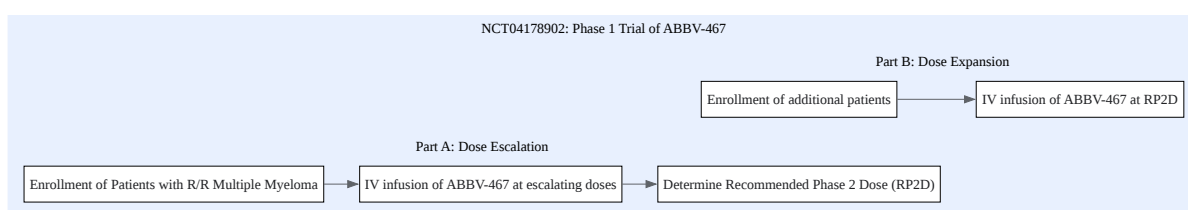
Preclinical studies in mice indicated that **ABBV-467** had a pharmacokinetic profile consistent with its design as a short-half-life agent.[6] Pharmacodynamic studies in humanized MCL-1 (huMcl-1) mice treated with **ABBV-467** showed a dose-dependent increase in plasma cardiac-specific Troponin T levels and a decrease in cardiac output.[13][14] Additionally, higher doses were associated with a decrease in white blood cell count and an increase in red blood cell and platelet counts.[13]

## Clinical Development

### First-in-Human Phase 1 Trial (NCT04178902)

**ABBV-467** was advanced to a first-in-human, multicenter, open-label, dose-escalation Phase 1 clinical trial (NCT04178902) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in adult patients with relapsed/refractory multiple myeloma.[5][15]

## Clinical Trial Design



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